Home > Products > Screening Compounds P139962 > N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide -

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide

Catalog Number: EVT-3802600
CAS Number:
Molecular Formula: C22H27ClN2O3S
Molecular Weight: 435.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-[amino]-N-(un/substituted)phenylacetamides. []

Relevance: This compound shares the 4-chlorophenylsulfonyl moiety with N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide. The core structures differ, with this compound incorporating a 2,3-dihydro-1,4-benzodioxin ring instead of the cyclohexyl and glycinamide portions of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide.

-[amino]-N-(3,5-dimethylphenyl)acetamide (7l)

Compound Description: This molecule belongs to a series of 2-[amino]-N-(un/substituted)phenylacetamides synthesized and evaluated for their antimicrobial and antifungal activities. It exhibited good antimicrobial potential with low hemolytic activity. []

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide derivatives

Compound Description: These derivatives were synthesized to explore structure-activity relationships related to lipoxygenase and antibacterial activities. []

Relevance: These derivatives, while structurally distinct from N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide, belong to the same broad chemical class of sulfonamides, featuring the 4-chlorophenylsulfonyl moiety.

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

Compound Description: This compound's crystal structure was determined and its anti-inflammatory activity was investigated. []

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

Compound Description: This compound's crystal structure was determined and its molecular conformation was analyzed. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that has demonstrated effectiveness in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []

(1R,2S)-2-(2-(N-(4-Chloro-2-trifluoromethylphenyl)sulfamoyl)-cyclohexylamino)-N-(2-trifluoromethylphenyl)acetamide (II-19)

Compound Description: II-19 is part of a series of 2-glycinamide cyclohexyl sulfonamide derivatives synthesized and evaluated for their fungicidal activity against Botrytis cinerea. Its structure was confirmed using X-ray single crystal diffraction. []

trans-5-(4-Chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide

Compound Description: This compound's crystal structure has been characterized and it possesses pesticide activity. []

Relevance: Although structurally different from N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide, this compound shares the presence of a 4-chlorophenyl ring and a cyclohexyl group.

3-(4-Chlorophenyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one

Compound Description: This compound was synthesized using the Reformatsky reaction and its crystal structure has been studied. []

Relevance: This compound and N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide share a substituted phenylsulfonamide moiety.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound has been analyzed, focusing on its molecular geometry and crystal packing. []

Relevance: This compound, although featuring two sulfonamide groups and a 4-chlorophenyl ring, is structurally distinct from N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide due to the presence of a 1,3,4-oxadiazole ring and a 2-phenylethenylsulfonyl moiety.

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-thiol derivatives

Compound Description: These derivatives were synthesized and tested for their α-glucosidase inhibitory activity, demonstrating potential as drug candidates for type II diabetes. []

Relevance: These derivatives, like N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide, contain the 4-chlorophenylsulfonyl moiety, highlighting their shared membership in the sulfonamide class of compounds.

(2S)-2-benzyl-3-[[(1-methylpiperazin-4-yl)sulfonyl]propionyl]-3-thiazol-4-yl-L-alanine amide of (2S,3R,4S)-2-amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane (A-72517)

Compound Description: A-72517 is a renin inhibitor developed with high efficacy and bioavailability. []

Relevance: Although A-72517 differs significantly from N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide in its structure, both compounds are designed to target specific biological pathways and share the presence of a sulfonamide group, highlighting a common structural feature.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound's crystal structure has been analyzed, revealing its molecular geometry and crystal packing. []

Relevance: Although featuring two sulfonamide groups and a 4-chlorophenyl ring, this compound is structurally distinct from N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide due to the presence of a 1,3,4-oxadiazole ring and a 2-phenylethenylsulfonyl moiety.

YIR-329

Compound Description: This novel 1-azaspiro[5.5]undecane derivative, incorporating a cyclohexyl ring, shows anti-HIV activity by mimicking CD4 interactions with gp120. []

Relevance: YIR-329 shares the cyclohexyl moiety with N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide.

YIR-819 (N1-(4-chlorophenyl)-N2-(1-(2-(N-(amidino)glycinamide)ethyl)-2-cyclohexylpiperidin-4-yl)oxalamide) and YIR-821 (1-(2-(5-guanidinovaleramide)ethyl derivative of YIR-819)

Compound Description: These mono-cyclohexyl-type CD4 mimics, containing a guanidino group, exhibit potent anti-HIV activity by interacting with gp120. []

Relevance: YIR-819 and YIR-821 share the cyclohexyl moiety with N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide. The inclusion of a 4-chlorophenyl group in YIR-819 further strengthens the structural relationship.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 and reduces Mcl-1 levels in cancer cell lines. []

Relevance: Although structurally different from N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide, Analog 24 shares the presence of a substituted phenyl ring and an acetamide group, highlighting a common motif in both compounds.

Properties

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylbenzyl)glycinamide

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-cyclohexylacetamide

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

InChI

InChI=1S/C22H27ClN2O3S/c1-17-6-5-7-18(14-17)15-25(16-22(26)24-20-8-3-2-4-9-20)29(27,28)21-12-10-19(23)11-13-21/h5-7,10-14,20H,2-4,8-9,15-16H2,1H3,(H,24,26)

InChI Key

UHLUHLIDMIUQAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.